2,2-dimethyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpropanamide
Overview
Description
2,2-dimethyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpropanamide is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of 2,2-dimethyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpropanamide can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . Industrial production methods often involve the scale-up of these reactions to produce the compound in larger quantities.
Chemical Reactions Analysis
2,2-dimethyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), and manganese dioxide (MnO2) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidative cyclization of N-(2-pyridyl)amidines can yield 2-amino[1,2,4]triazolo[1,5-a]pyridines .
Scientific Research Applications
2,2-dimethyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpropanamide has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it exhibits various biological activities, including acting as RORγt inverse agonists, PHD-1 inhibitors, and JAK1 and JAK2 inhibitors . These activities make it a potential candidate for the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Additionally, it is used in the development of light-emitting materials for phosphorescent OLED devices .
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpropanamide involves its interaction with specific molecular targets and pathways. For example, as a RORγt inverse agonist, it binds to the RORγt receptor and inhibits its activity, which can modulate the immune response . As a PHD-1 inhibitor, it interferes with the activity of prolyl hydroxylase domain-containing protein 1, which plays a role in the regulation of hypoxia-inducible factors . The compound’s ability to inhibit JAK1 and JAK2 kinases also contributes to its therapeutic potential in treating inflammatory and autoimmune diseases .
Comparison with Similar Compounds
2,2-dimethyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpropanamide can be compared with other similar compounds, such as 1,2,4-triazolo[1,5-a]pyrimidines and 1,2,4-triazolo[1,5-a]pyridines. These compounds share a similar triazolopyridine scaffold but differ in their specific substituents and biological activities . For example, 1,2,4-triazolo[1,5-a]pyrimidines exhibit antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities . The unique structure of this compound, with its specific substituents, contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2,2-dimethyl-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-11(2,3)10(16)14-8-5-4-6-15-9(8)12-7-13-15/h4-7H,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRGICZBIJNKCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CN2C1=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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